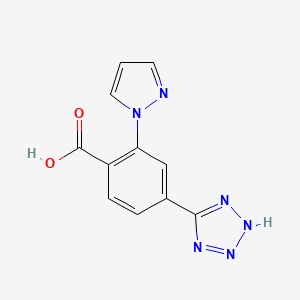

2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid

Übersicht

Beschreibung

2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a pyrazolyl group and a tetrazolyl group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the nitration of benzoic acid followed by the introduction of the pyrazolyl and tetrazolyl groups through subsequent reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) and hydrazine (N₂H₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of azides and hydrazides.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid is studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the design of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism by which 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(1H-pyrazol-1-yl)acetic acid

2-(1H-pyrazol-1-yl)ethanol

2-(1H-pyrazol-1-yl)pyridine

Uniqueness: 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid stands out due to its dual functional groups, which provide it with unique chemical properties compared to its similar counterparts. This dual functionality allows for a wider range of chemical reactions and applications.

Biologische Aktivität

2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid is a hybrid compound that combines the structural features of pyrazole and tetrazole, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular diseases and as an antibacterial agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and tetrazole moieties. For instance, derivatives of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole were evaluated for their inhibitory effects on phosphodiesterase 3 (PDE3), an enzyme implicated in cancer progression. The most potent compound demonstrated an IC50 value of against PDE3A, indicating significant anticancer activity compared to standard treatments like Vesnarinone .

Antibacterial Activity

The compound has also shown promising antibacterial properties. In vitro studies indicated that it exhibited superior antibacterial activity against various pathogenic bacteria, outperforming common antibiotics such as ciprofloxacin and tetracycline. The minimum inhibitory concentrations (MICs) were significantly lower than those of the reference antibiotics, suggesting a potential role in treating bacterial infections .

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. Compounds with similar structures displayed varying degrees of radical scavenging ability, with some derivatives achieving up to inhibition at a concentration of . This suggests that the compound may also contribute to reducing oxidative stress in biological systems .

Enzyme Inhibition

In addition to its anticancer and antibacterial properties, this compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways. For example, it has been shown to inhibit PDE3A and PDE3B effectively, which are critical targets in the treatment of heart failure and other cardiovascular conditions .

Table 1: Summary of Biological Activities

| Activity | IC50/Effect | Reference |

|---|---|---|

| PDE3A Inhibition | ||

| PDE3B Inhibition | ||

| Antibacterial Activity | Lower MIC than ciprofloxacin | |

| DPPH Scavenging | Up to at |

Case Study: Cardiovascular Applications

A notable case study involved the synthesis and evaluation of several derivatives based on the pyrazole-tetrazole scaffold for their cardiotonic effects. The compounds were tested in animal models for their ability to enhance cardiac contractility without significant adverse effects on heart rate. The results indicated that certain derivatives could serve as potential candidates for developing new heart failure therapies .

Eigenschaften

IUPAC Name |

2-pyrazol-1-yl-4-(2H-tetrazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O2/c18-11(19)8-3-2-7(10-13-15-16-14-10)6-9(8)17-5-1-4-12-17/h1-6H,(H,18,19)(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWGNIUWDXOSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CC(=C2)C3=NNN=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220388 | |

| Record name | 2-(1H-Pyrazol-1-yl)-4-(2H-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011404-55-9 | |

| Record name | 2-(1H-Pyrazol-1-yl)-4-(2H-tetrazol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011404-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrazol-1-yl)-4-(2H-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.